molecular formula C10H17N3O3 B1278052 4-[Oxo(piperazin-1-yl)acetyl]morpholine CAS No. 875164-29-7

4-[Oxo(piperazin-1-yl)acetyl]morpholine

Cat. No. B1278052
M. Wt: 227.26 g/mol
InChI Key: XHWMCHIHVJSGRA-UHFFFAOYSA-N
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Description

The compound "4-[Oxo(piperazin-1-yl)acetyl]morpholine" is a heterocyclic chemical structure that incorporates elements of both piperazine and morpholine rings. These types of structures are of significant interest in medicinal chemistry due to their prevalence in molecules with biological activity. The papers provided discuss various derivatives of piperazine and morpholine, highlighting their potential in drug discovery and as inhibitors of biological targets such as acetylcholinesterase .

Synthesis Analysis

The synthesis of related piperazine and morpholine derivatives is a topic of interest in several studies. For instance, the synthesis of acetamide derivatives of phthalimide, including piperazine and morpholine acetamides, has been described, with these compounds showing promising anticonvulsant properties . Another study introduces a de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry, allowing for a versatile scaffold synthesis strategy with potential for high substitution diversity . Additionally, the synthesis of novel triaryl-substituted morpholines and piperazines has been achieved by reacting isothiazolium salts with secondary amines .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel bioactive heterocycle with a morpholine unit was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing a stable molecular structure with inter and intra-molecular hydrogen bonds . X-ray diffraction studies have also been used to analyze the molecular geometry of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperazine and morpholine, demonstrating their increased conformational flexibility compared to the parent heterocycles .

Chemical Reactions Analysis

The chemical reactivity of morpholine and piperazine derivatives is explored in the context of their potential as inhibitors of acetylcholinesterase, an enzyme target for the treatment of conditions like Alzheimer's disease. New morpholine-linked thiazoles were prepared using a piperazine-mediated one-pot synthesis, showing significant inhibitory activity against acetylcholinesterase . Similarly, triaryl-substituted morpholines and piperazines were synthesized and evaluated for their inhibitory activity towards the same enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and morpholine derivatives are crucial for their function as pharmaceutical agents. The anticonvulsant screening of acetamide derivatives of phthalimide, including those with piperazine and morpholine units, revealed that numerous compounds were effective in the maximal electroshock (MES) screen, with one compound showing more potency than the reference anticonvulsant phenytoin . The stability and conformational preferences of these compounds, as determined by X-ray diffraction and other analytical methods, are important factors in their biological activity and potential as drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Derivatives : A study by Bhat et al. (2018) demonstrated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. This efficient method produced good yields and is significant for developing new chemical entities.

  • De Novo Assembly of Substituted Morpholines and Piperazines : Patil et al. (2017) introduced a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry, meeting the demand for novel building blocks in organic and medicinal chemistry (Patil et al., 2017).

Potential Medicinal Applications

  • Anticancer Activity : Shi et al. (2016) researched thiosemicarbazone derivatives, including morpholino-substituted analogues, demonstrating significant activity against human breast cancer cells (Shi et al., 2016).

  • Antitubercular Agents : A study by Marvadi et al. (2019) synthesized novel morpholine and N-substituted piperazine coupled dihydroquinolines, identifying derivatives with potent antimycobacterial activity against Mycobacterium tuberculosis (Marvadi et al., 2019).

  • Antiviral Properties : Selvakumar et al. (2018) synthesized and evaluated morpholine substituted sulfonamide and urea derivatives for their antiviral activity against an avian paramyxovirus, finding enhanced antiviral activity in certain derivatives (Selvakumar et al., 2018).

  • Antimicrobial Activity : Temiz‐Arpacı et al. (2005) synthesized novel benzoxazole derivatives with morpholine and piperazine moieties, demonstrating broad-spectrum antimicrobial activity against various bacterial and yeast strains (Temiz‐Arpacı et al., 2005).

  • Antiproliferative Activity Through VEGFR-2-TK Inhibition : Hassan et al. (2021) developed quinolinone derivatives with piperazine and morpholine moieties, showing significant antiproliferative activity and VEGFR-2 inhibitory activity, with potential implications in cancer treatment (Hassan et al., 2021).

Future Directions

The future directions for “4-[Oxo(piperazin-1-yl)acetyl]morpholine” are not specified in the retrieved data. Given its use in research , it may be involved in the development of new biochemical or proteomics research methods.

properties

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c14-9(12-3-1-11-2-4-12)10(15)13-5-7-16-8-6-13/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWMCHIHVJSGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Oxo(piperazin-1-yl)acetyl]morpholine

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